BenchChemオンラインストアへようこそ!

KGA-2727

SGLT1 Selectivity Metabolic Disease

KGA-2727 is the first-in-class selective SGLT1 inhibitor with 140-fold (human) selectivity over SGLT2. Procure this pure pyrazole-O-glucoside to eliminate confounding variables introduced by SGLT2-blocking gliflozins or dual inhibitors. Validated for interrogating intestinal glucose absorption and GLP-1 secretion. Uniquely preserves glucose-stimulated insulin secretion, furnishing reliable, target-exclusive data unobtainable with generic class compounds.

Molecular Formula C26H40N4O8
Molecular Weight 536.6 g/mol
CAS No. 666842-36-0
Cat. No. B1673625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKGA-2727
CAS666842-36-0
Synonyms3-(3-(4-(3-(beta-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl)-3-methylphenoxy)propylamino)propionamide
3-(3-(4-(3-(glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl)-3-methylphenoxy)propylamino)propionamide
KGA-2727
Molecular FormulaC26H40N4O8
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C
InChIInChI=1S/C26H40N4O8/c1-14(2)21-18(25(30-29-21)38-26-24(35)23(34)22(33)19(13-31)37-26)12-16-5-6-17(11-15(16)3)36-10-4-8-28-9-7-20(27)32/h5-6,11,14,19,22-24,26,28,31,33-35H,4,7-10,12-13H2,1-3H3,(H2,27,32)(H,29,30)/t19-,22-,23+,24-,26+/m1/s1
InChIKeyMDBARDSTXONTFS-MNDUUMEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KGA-2727 (CAS 666842-36-0): A First-in-Class, Highly Selective SGLT1 Inhibitor for Metabolic and Cardiovascular Research Procurement


KGA-2727, chemically 3-(3-{4-[3-(β-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide, is a first-in-class, highly selective, orally active inhibitor of the sodium-glucose cotransporter 1 (SGLT1) [1]. It potently inhibits human SGLT1 with a Ki of 97.4 nM and exhibits high selectivity over human SGLT2 (Ki = 13,600 nM), resulting in a selectivity ratio of approximately 140-fold [1]. This compound has demonstrated antidiabetic efficacy in rodent models by inhibiting intestinal glucose absorption, improving postprandial hyperglycemia, and preserving pancreatic beta-cell function [2].

Why KGA-2727 Cannot Be Substituted by Generic SGLT2 Inhibitors or Alternative SGLT1 Blockers for Research Requiring Intestinal Glucose Transport Modulation


Generic substitution fails for KGA-2727 due to its unique pharmacological profile as a highly selective SGLT1 inhibitor, a class distinct from clinically used SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) which predominantly target renal glucose reabsorption [1]. Even among SGLT1 inhibitors, KGA-2727 differs from analogs like GSK-1614235 in potency, selectivity ratio, and translational data across species [2]. Its specific inhibition of intestinal glucose absorption without affecting fructose transport [3] and its demonstrated cardioprotective effects in myocardial infarction models [4] are not interchangeable properties. The quantitative evidence below substantiates why selecting KGA-2727 is critical for reproducible, mechanism-specific experimental outcomes.

KGA-2727 Quantitative Differentiation Evidence: Direct Comparator Data for Informed Scientific Procurement


SGLT1 vs. SGLT2 Selectivity Ratio: KGA-2727 Achieves 140-Fold Selectivity Over Human SGLT2, Enabling Targeted Intestinal Glucose Transport Inhibition

KGA-2727 exhibits a Ki of 97.4 nM for human SGLT1 and 13,600 nM for human SGLT2, resulting in a selectivity ratio of 140 for SGLT1 over SGLT2 [1]. In contrast, the clinically used SGLT2 inhibitor empagliflozin displays >2500-fold selectivity for SGLT2 over SGLT1 [2]. Another SGLT1 inhibitor, GSK-1614235, shows a higher potency (Ki = 27 nM) but a similar selectivity ratio of 302 for SGLT1 over SGLT2 [3]. This data underscores KGA-2727's unique position as a highly selective SGLT1 blocker suitable for studies focused on intestinal glucose absorption without confounding renal SGLT2 effects.

SGLT1 Selectivity Metabolic Disease

Direct Comparison with GSK-1614235: KGA-2727 Demonstrates a Distinct Potency-Selectivity Profile for SGLT1 Inhibition

In a head-to-head comparison, KGA-2727 inhibits human SGLT1 with a Ki of 97.4 nM, whereas the analog GSK-1614235 is more potent with a Ki of 27 nM [1]. However, KGA-2727 has been extensively characterized in rodent models of diabetes, demonstrating robust in vivo efficacy and a favorable safety profile, while GSK-1614235 was advanced to human clinical trials [2]. The choice between these compounds depends on the specific experimental requirements: KGA-2727 offers a well-validated tool for preclinical studies, whereas GSK-1614235 provides a clinical comparator.

SGLT1 Potency Comparator

In Vivo Efficacy: KGA-2727 Reduces Postprandial Hyperglycemia in Diabetic Rats by Inhibiting Intestinal Glucose Absorption

In an oral glucose tolerance test using streptozotocin-induced diabetic rats, KGA-2727 significantly attenuated the elevation of plasma glucose following a glucose load, indicating improved postprandial glycemic control [1]. In a small intestine closed loop absorption test with normal rats, KGA-2727 inhibited the absorption of glucose but did not affect fructose absorption, confirming its target specificity for SGLT1-mediated glucose transport [1]. Chronic treatment in Zucker diabetic fatty (ZDF) rats reduced plasma glucose and glycated hemoglobin levels, preserved glucose-stimulated insulin secretion, and improved pancreatic islet morphology [1].

In Vivo Diabetes Glucose Absorption

Cardioprotective Effects: KGA-2727 Pretreatment Attenuates Myocardial Infarction-Induced Ventricular Remodeling and Heart Failure in Mice

In a mouse model of myocardial infarction induced by left anterior descending coronary artery ligation, pretreatment with KGA-2727 significantly improved left ventricular fractional shortening (LVFS) and reduced cardiomyocyte hypertrophy, myocardial fibrosis, and the expression of remodeling-associated genes (ANP, BNP, β-MHC, IL-18, CTGF, MMP-3) [1]. SGLT1 protein expression was upregulated in the infarcted ventricles, and KGA-2727 treatment did not alter SGLT1 levels, suggesting that its protective effects are mediated through functional inhibition of SGLT1 activity rather than expression modulation [1].

Cardioprotection Myocardial Infarction Heart Failure

Optimal Research and Procurement Scenarios for KGA-2727 Based on Verified Differential Evidence


Mechanistic Studies of Intestinal Glucose Absorption and Postprandial Glycemia

Given its 140-fold selectivity for SGLT1 over SGLT2 and its demonstrated in vivo efficacy in attenuating postprandial glucose excursions in diabetic rats [1], KGA-2727 is the ideal tool compound for investigating the role of SGLT1 in intestinal glucose handling. Its specific inhibition of glucose (but not fructose) absorption [1] allows for precise dissection of carbohydrate transport mechanisms without confounding off-target effects on renal SGLT2 or GLUT5.

Preclinical Diabetes Research Requiring Selective SGLT1 Inhibition

For studies aiming to model the effects of SGLT1 blockade on glycemic control, beta-cell function, and incretin secretion, KGA-2727 provides a well-characterized and reproducible pharmacological intervention [1]. Its chronic administration in ZDF rats has been shown to reduce HbA1c and preserve glucose-stimulated insulin secretion [1], making it a valuable reference compound for validating new antidiabetic strategies targeting the gut-kidney axis.

Cardiovascular Research Investigating the Role of SGLT1 in Ischemic Heart Disease

The cardioprotective effects of KGA-2727 in a mouse model of myocardial infarction [2] support its use in studies exploring the contribution of SGLT1 to ischemia-induced ventricular remodeling and heart failure. Its ability to improve left ventricular function and reduce fibrosis [2] positions KGA-2727 as a critical pharmacological tool for dissecting SGLT1-mediated pathways in cardiac pathology.

Comparative Pharmacology Studies Between SGLT1 and SGLT2 Inhibitors

When experimental designs require a clear distinction between SGLT1 and SGLT2 inhibition, KGA-2727 serves as the definitive SGLT1-selective comparator against clinically relevant SGLT2 inhibitors (e.g., empagliflozin) [1][3]. Its well-documented selectivity profile and extensive in vivo characterization enable robust head-to-head comparisons to elucidate the differential physiological roles of these two transporters.

Quote Request

Request a Quote for KGA-2727

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.